What is Sodium Azide-15N3 and its chemical properties
What is Sodium Azide-15N3 and its chemical properties
An In-Depth Technical Guide to Sodium Azide-¹⁵N₃ for Advanced Research
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Sodium Azide-¹⁵N₃ (Na¹⁵N₃), an isotopically labeled inorganic compound crucial for modern chemical biology and advanced imaging techniques. We will delve into its core chemical properties, synthesis, and pivotal applications, emphasizing the causality behind experimental choices to ensure both technical accuracy and field-proven insights.
Introduction: The Significance of ¹⁵N₃ Isotopic Labeling
Sodium azide, NaN₃, is a well-established reagent in organic synthesis, primarily as a source of the versatile azide functional group.[1] The isotopic enrichment of this compound to Sodium Azide-¹⁵N₃, where all three nitrogen atoms are the heavy isotope ¹⁵N, elevates its utility from a simple synthetic precursor to a powerful diagnostic and tracking tool.
The significance of the ¹⁵N label is threefold:
-
Nuclear Magnetic Resonance (NMR) Active: The ¹⁵N nucleus has a nuclear spin of ½, making it NMR-active. Unlike the quadrupolar and often broad-signaled ¹⁴N nucleus, ¹⁵N provides sharp, distinct signals, enabling high-resolution spectroscopic analysis.[2]
-
Mass Spectrometry Tracer: The increased mass allows for the unambiguous tracking of the azide group through complex reaction pathways and biological systems using mass spectrometry.
-
Hyperpolarization for MRI: The ¹⁵N₃-azide group has been identified as a powerful "spin storage" tag for hyperpolarized Magnetic Resonance Imaging (HP-MRI), a technique that can boost MRI signal intensity by several orders of magnitude.[3] This opens avenues for real-time, in-vivo metabolic imaging.[3]
This guide will explore how these fundamental advantages are leveraged in cutting-edge research.
Core Chemical & Physical Properties
Sodium Azide-¹⁵N₃ is a colorless, odorless crystalline solid.[4][5] Its fundamental properties are similar to its unlabeled counterpart, with the primary difference being its molecular weight due to the isotopic enrichment.
| Property | Value | Source(s) |
| Chemical Formula | Na¹⁵N₃ | [6] |
| Molecular Weight | ~68.01 g/mol | [6] |
| Appearance | Colorless to white crystalline solid | [4][5] |
| Decomposition Temp. | Decomposes above 275-300°C | [1][7][8] |
| Crystal Structure | Hexagonal | [9] |
| Primary Hazard | Acutely toxic, mutagen, explosive potential | [8][10] |
Solubility Profile
The solubility of sodium azide is critical for its use in both aqueous biological systems and organic synthesis.
| Solvent | Solubility | Source(s) |
| Water | Highly soluble (40.8 g/100 mL at 20°C) | [11][12] |
| Liquid Ammonia | Soluble / Very Soluble | [12][13] |
| Ethanol | Slightly soluble (0.22 g/100 mL at 0°C) | [11][13] |
| Methanol | Soluble (3.14 g/100 mL at 25°C) | [12] |
| Diethyl Ether | Insoluble | [13] |
Reactivity and Stability
-
Thermal Stability: While stable at room temperature, Sodium Azide-¹⁵N₃ is thermally unstable and undergoes violent decomposition when heated above its decomposition temperature (approximately 300°C), yielding elemental sodium and nitrogen gas.[1][8] This property is famously exploited in automobile airbags.[1][8]
-
Reaction with Acids: A critical and hazardous reaction occurs upon contact with strong acids, which protonates the azide anion to form hydrazoic acid (H¹⁵N₃).[11][14] Hydrazoic acid is a highly toxic, volatile, and dangerously explosive liquid.[8][14][15]
-
Reaction with Metals: Sodium azide solutions react with heavy metals such as lead, copper, silver, and mercury to form their respective metal azides.[14][15] These salts are often highly sensitive and can detonate upon shock or friction. This necessitates the avoidance of metal spatulas and storage containers and prohibits disposal down drains with copper or lead plumbing.[8][10]
-
Reaction with Halogenated Solvents: Azides can react with halogenated solvents like dichloromethane or chloroform to form explosive di- and triazidomethanes.[8][15]
Synthesis of Sodium Azide-¹⁵N₃
The primary challenge in synthesizing Na¹⁵N₃ is the efficient and complete incorporation of the ¹⁵N isotope into all three positions of the azide anion. A key, effective method involves the oxidation of fully labeled hydrazine with a labeled nitrosating agent.
A common and effective laboratory-scale synthesis is adapted from established procedures.[2][16] It begins with commercially available (¹⁵N)₂-hydrazine and a ¹⁵N-labeled nitrite source.
Synthetic Workflow Diagram
Caption: Synthesis workflow for Sodium Azide-¹⁵N₃.
Detailed Synthesis Protocol
This protocol is an illustrative example adapted from the literature and must be performed by trained personnel with appropriate safety precautions.[16]
-
Preparation of Sodium Ethoxide: In a two-neck round-bottom flask under an inert atmosphere, add sodium metal portion-wise to absolute ethanol over an ice-water bath. Stir until all sodium has been consumed.
-
In Situ Generation of ¹⁵N-Isoamyl Nitrite: In a separate flask, dissolve Sodium Nitrite-¹⁵N in water. Cool in an ice-water bath and add 3-methyl-1-butanol (isoamyl alcohol). Add sulfuric acid dropwise with vigorous stirring. The reaction will form ¹⁵N-isoamyl nitrite.
-
Azide Formation: To the sodium ethoxide solution from Step 1, add (¹⁵N)₂-hydrazine monohydrate, followed by the crude ¹⁵N-isoamyl nitrite solution from Step 2.
-
Reaction and Precipitation: Heat the reaction mixture (e.g., to 60°C) for several hours. A white solid, Sodium Azide-¹⁵N₃, will precipitate.
-
Isolation: Cool the mixture in an ice-water bath, filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the final product.
Key Applications in Research & Drug Development
The unique properties of the ¹⁵N₃-azide group make it a cornerstone reagent for a variety of advanced applications.
Precursor for Labeled Biomolecules
Sodium Azide-¹⁵N₃ is the primary reagent for introducing the ¹⁵N₃-azide functional group into target molecules via nucleophilic substitution. This allows for the synthesis of a vast library of labeled biomolecules, including amino acids, carbohydrates, lipids, and drug candidates like Azidothymidine (AZT).[2] The azide serves as a stable, bioorthogonal chemical handle that can be tracked or further modified.
Hyperpolarized MRI (HP-MRI)
HP-MRI requires molecular probes with long spin-lattice relaxation times (T₁) to maintain the hyperpolarized state long enough for imaging. The (¹⁵N)₃-azide group has emerged as a superior tag for this purpose.[3]
-
Long T₁ Lifetimes: Molecules tagged with (¹⁵N)₃-azide exhibit remarkably long hyperpolarization lifetimes, up to nearly 10 minutes in some cases.[3]
-
Distinct Signals: The three nitrogen atoms (α, β, γ) of the azide are chemically distinct and provide separate, resolvable peaks in a ¹⁵N-NMR spectrum, allowing for multi-point detection from a single tag.[2]
-
Broad Applicability: This technique has been successfully applied to a diverse range of biologically important molecules, including choline, glucose derivatives, and amino acids, demonstrating its potential as a universal tag for metabolic imaging.[3]
Bioorthogonal "Click" Chemistry
The azide functional group is one half of the most prominent "click" chemistry reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[17][18] This reaction forms a stable triazole linkage and is highly specific, efficient, and bioorthogonal (it does not interfere with native biological processes).[18] Using a ¹⁵N₃-labeled azide allows researchers to:
-
Track Conjugation: Monitor the success and location of bioconjugation events using ¹⁵N NMR or mass spectrometry.
-
Develop Multimodal Probes: The azide can be used to "click" a fluorescent dye or other imaging agent onto a ¹⁵N₃-labeled drug molecule, creating a probe that can be detected by multiple imaging modalities.[2]
It is important to note that free sodium azide (NaN₃) in the reaction buffer can interfere with click reactions by competing with the desired organic azide, reducing labeling efficiency.[19] Therefore, its use as a preservative should be avoided in buffers intended for click chemistry.[19]
Workflow: Biomolecule Labeling via Click Chemistry
Caption: General workflow for labeling a biomolecule with a probe using ¹⁵N₃-azide and click chemistry.
Safety, Handling, and Disposal
WARNING: Sodium Azide is an acutely toxic and potentially explosive substance. All handling must be conducted within a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Health Hazards
-
Acute Toxicity: Sodium azide is fatal if swallowed, inhaled, or absorbed through the skin.[20] Its toxicity is comparable to that of alkali cyanides, inhibiting cytochrome oxidase in the mitochondrial electron transport chain.[8]
-
Symptoms of Exposure: Exposure can cause dizziness, headache, nausea, low blood pressure, and in severe cases, convulsions, respiratory failure, and death.[7][10]
Physical & Reactivity Hazards
-
Explosion Risk: Avoid shock, friction, and heating.[7][15] Do not allow contact with heavy metals, as this can form shock-sensitive explosive salts.[10][14]
-
Acid Incompatibility: Contact with acids liberates highly toxic and explosive hydrazoic acid gas.[21][22] Store separately from all acids.
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Mandated PPE includes a lab coat, chemical splash goggles, a face shield, and two pairs of nitrile gloves.[10]
-
Engineering Controls: Always handle solid sodium azide and concentrated solutions in a chemical fume hood.
-
Tools and Containers: Use only non-metal (e.g., glass, plastic, ceramic) spatulas and containers.[10]
-
Storage: Store in a tightly closed, non-metal container in a cool, dry, well-ventilated area away from acids and incompatible materials.
Spill and Waste Disposal Protocol
NEVER dispose of sodium azide down the drain.[10][11] All waste and contaminated materials must be treated as hazardous waste. Excess azide must be chemically quenched before disposal.
Illustrative Quenching Procedure: [15]
-
In a fume hood, dilute the azide-containing solution with water to a concentration below 5%.
-
While stirring, slowly add a 20% aqueous solution of sodium nitrite (use at least 1.5 g of sodium nitrite for every 1 g of sodium azide).
-
Slowly add 20% sulfuric or hydrochloric acid dropwise. Vigorous nitrogen gas evolution will occur. Continue adding acid until gas evolution ceases and the solution is acidic to litmus paper.
-
The resulting solution can now be neutralized and disposed of as hazardous chemical waste according to institutional guidelines.
Conclusion
Sodium Azide-¹⁵N₃ is far more than a simple synthetic reagent; it is a sophisticated tool that enables researchers to probe complex biological systems with unparalleled precision. Its role in synthesizing isotopically labeled biomolecules, pioneering new frontiers in hyperpolarized MRI, and adding a layer of trackability to the robust world of click chemistry makes it an indispensable compound in modern drug discovery and biomedical research. However, its profound utility is matched by its significant hazards. A deep understanding of its chemical properties and strict adherence to safety protocols are paramount for its successful and safe implementation in the laboratory.
References
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Bae, J., Zhang, G., Park, H., Warren, W. S., & Wang, Q. (2021). ¹⁵N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science, 12(42), 14309–14315. [Link]
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Bae, J., Zhang, G., Park, H., Warren, W. S., & Wang, Q. (2021). ¹⁵N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science. [Link]
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Bae, J., Zhang, G., Park, H., Warren, W. S., & Wang, Q. (2021). ¹⁵N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Royal Society of Chemistry. [Link]
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Bae, J., Zhang, G., Park, H., Warren, W. S., & Wang, Q. (2021). ¹⁵N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Royal Society of Chemistry. [Link]
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Bae, J., Zhang, G., Park, H., Warren, W. S., & Wang, Q. (2021). ¹⁵N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science, 12(42), 14309-14315. [Link]
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ACS Publications. (2024). Efficient and Inexpensive Synthesis of ¹⁵N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na¹⁵NO₂ Instead of Na¹⁵NNN. Retrieved from [Link]
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MDPI. (2023). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Retrieved from [Link]
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